N-benzyl-1-cyclopropyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]methanamine
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Overview
Description
N-benzyl-1-cyclopropyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]methanamine is a complex organic compound with a unique structure that includes a cyclopropyl group, a benzyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-cyclopropyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]methanamine typically involves multiple steps, including the formation of the imidazole ring and the introduction of the benzyl and cyclopropyl groups. Common synthetic routes may involve:
Formation of the Imidazole Ring: This can be achieved through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Introduction of the Benzyl Group: This step may involve the use of benzyl halides in the presence of a base to facilitate nucleophilic substitution.
Cyclopropyl Group Addition: The cyclopropyl group can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-cyclopropyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the imidazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl positions, using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced imidazole derivatives.
Scientific Research Applications
N-benzyl-1-cyclopropyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]methanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: The compound may be used in the development of new biochemical assays or as a probe to study biological pathways.
Industry: It can be used in the synthesis of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism by which N-benzyl-1-cyclopropyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]methanamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The imidazole ring, in particular, is known for its ability to coordinate with metal ions and participate in hydrogen bonding, which can influence the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-cyclopropyl-N-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}methanamine
- N-benzyl-1-cyclopropyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine
Uniqueness
N-benzyl-1-cyclopropyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group adds rigidity to the molecule, while the imidazole ring provides versatility in interactions with biological targets.
Properties
IUPAC Name |
N-benzyl-1-cyclopropyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2S/c1-16(2)12-23-19(11-21-20(23)26(3,24)25)15-22(14-18-9-10-18)13-17-7-5-4-6-8-17/h4-8,11,16,18H,9-10,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKUEYXXRYHIQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CN=C1S(=O)(=O)C)CN(CC2CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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